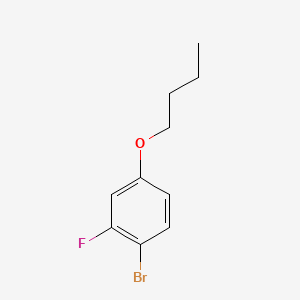
1-Bromo-4-butoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-butoxy-2-fluorobenzene is a compound with the molecular weight of 247.11 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-butoxy-2-fluorobenzene is represented by the InChI code1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 . Physical And Chemical Properties Analysis
1-Bromo-4-butoxy-2-fluorobenzene is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
1-Bromo-4-butoxy-2-fluorobenzene is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for the introduction of specific functional groups, which can lead to the development of new therapeutic agents . The presence of both bromine and fluorine atoms makes it particularly useful for creating molecules with enhanced biological activity.
Organic Synthesis
In organic chemistry, this compound is used for its reactivity in electrophilic aromatic substitution reactions. It serves as a building block for constructing complex organic molecules, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
Material Science
1-Bromo-4-butoxy-2-fluorobenzene finds applications in material science as a precursor for the synthesis of functional materials. These include liquid crystals, polymers, and dyes, which are integral to various industrial products and technologies .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectroscopy. Its distinct chemical properties allow for accurate calibration and method development in analytical instruments .
Biochemistry Research
The compound’s unique structure is beneficial in biochemistry research, particularly in the study of cell membrane properties and the development of biochemical assays that require precise molecular interactions .
Industrial Applications
Industrially, 1-Bromo-4-butoxy-2-fluorobenzene is utilized as an intermediate in the production of herbicides, insecticides, and fungicides. Its efficacy in inhibiting the growth of unwanted plants and pests makes it a valuable component in agricultural chemical formulations .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Bromo-4-butoxy-2-fluorobenzene is a chemical compound with the molecular weight of 247.11 It’s commonly used in the suzuki-miyaura coupling reaction , which suggests that its primary targets could be organoboron compounds and palladium catalysts .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, acting as an electrophile, undergoes oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . The organoboron compound then transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 1-Bromo-4-butoxy-2-fluorobenzene participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It allows for the formation of complex organic compounds from simpler ones, playing a crucial role in organic synthesis .
Result of Action
The primary result of the action of 1-Bromo-4-butoxy-2-fluorobenzene is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler ones, contributing to various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 1-Bromo-4-butoxy-2-fluorobenzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron compound . Additionally, the reaction is typically carried out in a controlled laboratory environment to ensure optimal conditions for the reaction .
Eigenschaften
IUPAC Name |
1-bromo-4-butoxy-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQZZKHAQDOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

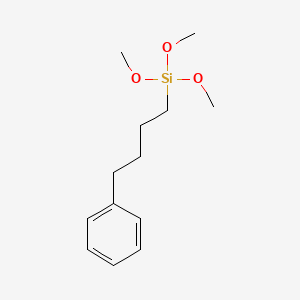
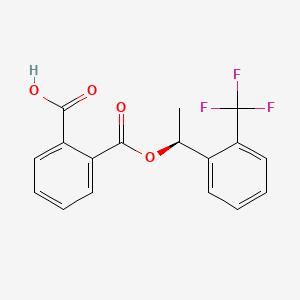
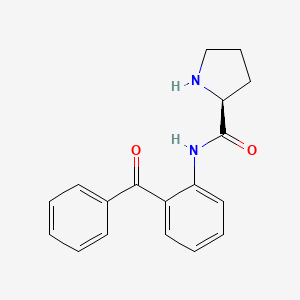
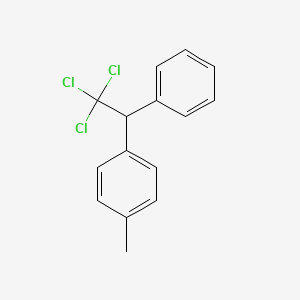

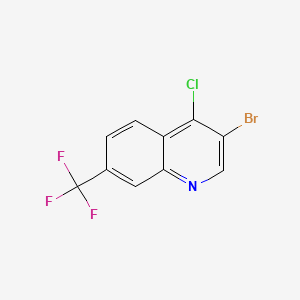
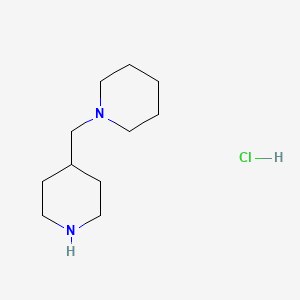
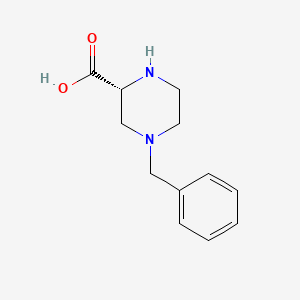
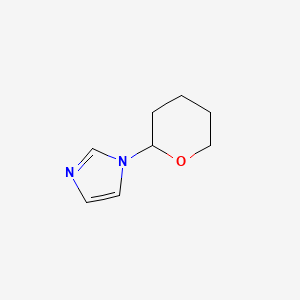
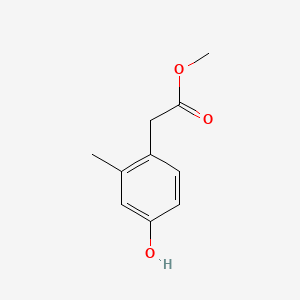
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)